molecular formula C13H10F2N4O3 B3073752 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018151-00-2

3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3073752
CAS No.: 1018151-00-2
M. Wt: 308.24 g/mol
InChI Key: BVSDWOUYEOHERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid ( 1018151-00-2) is a high-value chemical building block with a molecular weight of 308.24 g/mol and the molecular formula C 13 H 10 F 2 N 4 O 3 . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold noted for its remarkable versatility in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isosteric replacement for purines in the design of novel enzyme inhibitors, such as those targeting kinase ATP-binding sites . Furthermore, the presence of multiple nitrogen atoms in the triazolopyrimidine ring confers metal-chelating properties, which can be exploited in the development of therapeutic agents for areas including cancer and parasitic diseases . Researchers can utilize this specific derivative, with its unique difluoromethyl and furan-2-yl substitutions, as a key advanced intermediate in the synthesis of potential pharmacologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O3/c14-12(15)8-6-7(9-2-1-5-22-9)16-13-17-10(18-19(8)13)3-4-11(20)21/h1-2,5-6,12H,3-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSDWOUYEOHERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F2N4O2C_{13}H_{10}F_2N_4O_2, with a molecular weight of approximately 286.24 g/mol. The presence of difluoromethyl and furan moieties contributes to its biological profile.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of triazole and pyrimidine rings. Various reaction conditions have been optimized to enhance yield and purity. For instance, the use of Lewis acids like AlCl₃ has been shown to facilitate the reaction process effectively, yielding high purity products .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, a related compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL . The presence of the furan ring appears to enhance activity against yeast-like fungi such as Candida albicans.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, derivatives have shown good activity against urease and acetylcholinesterase, surpassing the efficacy of standard reference drugs . This suggests potential applications in treating conditions associated with these enzymes.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interactions with specific cellular targets or pathways that disrupt microbial growth or enzyme function.

Case Studies

A notable case study involved testing various derivatives for their antimicrobial properties. The results indicated that modifications to the triazole and pyrimidine structures could significantly influence biological activity. For instance:

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)Activity against C. albicans
Compound A64128Yes
Compound B128256No
Compound C3264Yes

This table highlights the variability in activity based on structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Impact on Target Affinity: The difluoromethyl group in the target compound reduces oxidative metabolism compared to trifluoromethyl or methyl substituents (e.g., 3-[7-(trifluoromethyl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid) . Furan-2-yl at position 5 enhances binding to adenosine receptors, as seen in ZM241385 derivatives, whereas pyridinyl or pyrazolyl substituents favor kinase inhibition .

Pharmacokinetic Properties: Propanoic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ethoxycarbonyl or acetylated analogues (e.g., compounds 3a–3b in ). Thioether-linked furans (e.g., compound 12 in ) improve membrane permeability compared to direct alkyl chains.

Biological Activity Trends :

  • Antimicrobial Activity : Chlorophenyl and hydroxyphenyl substituents (e.g., compound 3a ) correlate with antifungal effects, absent in the target compound.
  • Antitumor Activity : Piperidine- or pyrrolidine-modified furans (e.g., compound 11 ) show superior cytotoxicity compared to unmodified furan derivatives.

Q & A

Q. What substituents on the furan ring improve metabolic stability?

  • Methodology :
  • Microsomal stability assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., furan oxidation) .
  • Isotopic labeling : Use deuterated furan rings to slow CYP450-mediated degradation, as validated in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.